molecular formula C15H17NO2 B11870427 6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester CAS No. 892874-68-9

6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B11870427
CAS No.: 892874-68-9
M. Wt: 243.30 g/mol
InChI Key: ZCSLMAZHOOCIJE-UHFFFAOYSA-N
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Description

6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the esterification of 6-Ethyl-2-methylquinoline-3-carboxylic acid. The reaction is carried out using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline derivatives with carboxylic acid or aldehyde groups.

    Reduction: Alcohol derivatives of quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various biochemical effects. The compound may also interact with cellular receptors and modulate signaling pathways, contributing to its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • 8-Ethylquinoline-3-carboxylic acid
  • 4-Hydroxy-2-methylquinoline-6-carboxylic acid
  • 6-Chloro-2-methylquinoline-3-carboxylic acid

Uniqueness

6-Ethyl-2-methylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .

Properties

CAS No.

892874-68-9

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 6-ethyl-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-4-11-6-7-14-12(8-11)9-13(10(3)16-14)15(17)18-5-2/h6-9H,4-5H2,1-3H3

InChI Key

ZCSLMAZHOOCIJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(N=C2C=C1)C)C(=O)OCC

Origin of Product

United States

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